1-[4-(2,5-Dimethylphenoxy)butyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,5-Dimethylphenoxy)butyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione is a complex organic compound with a unique structure that combines phenoxy, butyl, and benzoxazin-1-ium moieties
Preparation Methods
The synthesis of 1-[4-(2,5-Dimethylphenoxy)butyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione involves several steps, starting with the preparation of the phenoxy and butyl intermediates. The reaction conditions typically include the use of solvents such as methanol or ethanol, and catalysts like sodium hydroxide or potassium hydroxide. The final step involves the cyclization of the intermediates to form the benzoxazin-1-ium ring .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
1-[4-(2,5-Dimethylphenoxy)butyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or butyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(2,5-Dimethylphenoxy)butyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2,5-Dimethylphenoxy)butyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential proteins involved in cell division .
Comparison with Similar Compounds
1-[4-(2,5-Dimethylphenoxy)butyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione can be compared with other similar compounds, such as:
1-[4-(2,4-Dimethylphenoxy)butyl]-1H-benzimidazole oxalate: This compound has a similar phenoxy and butyl structure but differs in the presence of the benzimidazole ring instead of the benzoxazin-1-ium ring.
1-[4-(2,5-Dimethylphenoxy)butyl]-4-methylpiperidine oxalate: This compound also shares the phenoxy and butyl groups but includes a piperidine ring.
Properties
Molecular Formula |
C21H22NO4+ |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-[4-(2,5-dimethylphenoxy)butyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione |
InChI |
InChI=1S/C21H22NO4/c1-14-9-10-15(2)18(13-14)25-12-5-4-11-22-19-16(3)7-6-8-17(19)20(23)26-21(22)24/h6-10,13H,3-5,11-12H2,1-2H3/q+1 |
InChI Key |
BPOIJOMYTZDANG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC[N+]2=C3C(=C)C=CC=C3C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.